3-Hexyn-2-OL
Overview
Description
3-Hexyn-2-OL, also known as hex-3-yn-2-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
This compound is a simple alkyne alcohol, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
As an alkyne alcohol, it may interact with various enzymes and proteins within the cell, potentially altering their function .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body .
Result of Action
It has been noted that poly (n -vinyl-2-pyrrolidone)-stabilized pd-nanoclusters showed an extraordinary catalytic performance in the selective hydrogenation of 3-hexyn-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexyn-2-OL can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 3-hexyn-1-ol. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Hexyn-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hexyn-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-hexen-2-ol using hydrogen gas and a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; performed under elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine); carried out in the presence of a suitable solvent such as dichloromethane.
Major Products Formed
Oxidation: 3-Hexyn-2-one
Reduction: 3-Hexen-2-ol
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Hexyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of fragrances and flavors due to its unique odor profile.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyn-1-ol
- 5-Hexyn-1-ol
- 3-Hexyn-1-ol
- 2-Pentyn-1-ol
- 3-Octyn-1-ol
Uniqueness
3-Hexyn-2-OL is unique due to its specific position of the hydroxyl group and the triple bond within the carbon chain. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the hydroxyl group at the second carbon position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
hex-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMPHNVKBSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875614 | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-50-2 | |
Record name | 3-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyn-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 5H-1,2-oxathioles from 3-Hexyn-2-ol?
A1: The synthesis of 5H-1,2-oxathioles, as described in the research by [], holds significance due to their unique chemical properties and potential applications. These cyclic α,β-unsaturated sulfenic acid esters are relatively unexplored, and their synthesis from this compound offers a new route for further investigation. The research highlights the successful synthesis of 3-t-butyl-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1b) from 2,5,5-Trimethyl-3-hexyn-2-ol using Sodium hydride (NaH) and Sulfur dichloride (SCl2). This specific example demonstrates the potential of using this compound as a starting material to access diverse 5H-1,2-oxathiole derivatives.
Q2: What are the key findings regarding the electrochemical properties of synthesized 5H-1,2-oxathioles?
A2: Cyclic voltammetry analysis revealed intriguing electrochemical characteristics of the synthesized 5H-1,2-oxathioles []. The study found that compounds like 1b, 3-(1-adamantyl)-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1c), and 4-chloro-5,5-dimethyl-3-phenyl-5H-1,2-oxathiole (1d) exhibited lower oxidation potentials compared to conventional sulfides and even acyclic sulfenate esters. This finding suggests that these compounds may possess distinct reactivity profiles and could potentially serve as valuable building blocks in organic synthesis or material science applications.
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